molecular formula C29H24ClNO11 B1675797 Lysolipin I CAS No. 59113-57-4

Lysolipin I

Cat. No.: B1675797
CAS No.: 59113-57-4
M. Wt: 598 g/mol
InChI Key: NEOMIZJYHXSRLV-MVHMQXOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysolipin I is a halogenated, polycyclic xanthone antibiotic belonging to the polyketide class, naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042 . Its molecular formula is C₂₉H₂₄ClNO₁₁, featuring a hexacyclic aromatic core with a pyridone ring and a methoxy substituent at C-24 . This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, while its efficacy against Gram-negative pathogens is enhanced under conditions of membrane permeability compromise . The compound’s biosynthesis is governed by a 43 kb gene cluster, heterologously expressed in Streptomyces albus to optimize yields up to 1.1 mg/mL in NL800 medium .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Lysolipin Derivatives

  • Lysolipin X : A chemically unstable precursor that readily converts to Lysolipin I, sharing structural similarities but differing in stability .
  • CBS40 (C₂₈H₂₀ClNO₉): Produced by S. albus ∆llpOI, lacks the methoxy group at C-24, resulting in reduced cytotoxicity .
  • Brominated Derivative (C₂₈H₂₀BrNO₉): Generated by cultivating S.
  • Lysolipin L (C₂₉H₂₂ClNO₁₂) and Lysolipin P (C₂₇H₂₁ClO₁₀): Feature structural variations such as a pyrrolidine ring (instead of piperidine) and altered methylation patterns, impacting bioactivity .

Related Polycyclic Xanthones

  • Xantholipin : Shares a hexacyclic xanthone core but exhibits 48% gene cluster similarity to this compound. It lacks the pyridone ring and demonstrates distinct bioactivity profiles .
  • Albofungin : Displays 54% gene similarity to this compound and a similar xanthone backbone but differs in post-polyketide modifications .
  • FD-594 : A pentangular polyketide with a xanthone ring formed via epoxidation and Baeyer-Villiger oxidation, contrasting this compound’s biosynthetic pathway .

Non-Xanthone Polyketides

  • Lysoquinone-TH1 (C₃₃H₂₆O₁₀): A "non-natural" tridecaketide derived from engineered lysolipin pathways. Unlike this compound’s dodecaketide backbone, it inhibits phosphodiesterase 4 (PDE4), relevant for pulmonary diseases, but shows weak antibacterial activity .
  • Pradimicin A : Shares a benz[a]napthacene skeleton but includes glycosylation, enhancing antifungal properties absent in this compound .

Bioactivity Comparison

Antimicrobial Activity

Compound Target Pathogens Key Findings
This compound Gram-positive bacteria, E. coli (with membrane damage) MIC: 0.5–2 µg/mL; lytic activity via cell wall biosynthesis inhibition .
CBS40 Gram-negative bacteria Reduced cytotoxicity (IC₅₀ > 50 µM) compared to this compound (IC₅₀ ≈ 10 µM) .
Brominated Derivative Broad-spectrum (hypothesized) Pending clinical data; structural analogism suggests enhanced lipophilicity .
Xantholipin Multi-drug-resistant Staphylococcus MIC: 0.1–0.5 µg/mL; activity attributed to intercalation into DNA .

Anticancer Activity

  • Chloroxanthone Derivatives (e.g., 15d) : Exhibit potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 0.86 µM), comparable to doxorubicin, via intercalation and topoisomerase inhibition .
  • This compound Derivatives : Methylation at C-16 and C-24 is critical for potency; absence reduces activity by 30–50% .

Gene Cluster Similarities

Compound Gene Cluster Similarity to this compound Key Enzymatic Differences
Xantholipin 48% Lack of llpRI repressor; divergent cyclase activity .
Albofungin 54% Additional halogenase genes for bromination .
Arixanthomycins 57% SARP-family regulators enhancing yield .

Engineering Strategies

  • Transcriptional Repressor Deletion (∆llpRI) : Increases this compound production by3-fold (0.5 g/L → 1.1 mg/mL) .
  • Halogenase Gene Knockouts: Enable substitution of chlorine with bromine, altering bioactivity .
  • Minimal PKS II Expression: Generates tridecaketides like Lysoquinone-TH1, diverging from native pathways .

Production Yields and Optimization

Compound Host Strain Yield (mg/L) Optimization Strategy
This compound S. albus 4H04∆llpRI 1,100 NL800 medium; repressor gene deletion .
CBS40 S. albus 4H04∆llpOI 550 E1 medium; glycerol-free formulation .
Lysoquinone-TH1 S. albus (min PKS II + cyclases) 120 Heterologous expression of tridecaketide genes .

Biological Activity

Lysolipin I is a halogenated polycyclic xanthone antibiotic produced by the bacterium Streptomyces tendae. This compound has garnered attention due to its potent biological activities, particularly against various bacterial strains and tumor cells. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, cytotoxic effects, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple aromatic rings and halogen substitutions. Its molecular formula is C29H24ClNO11C_{29}H_{24}ClNO_{11} . The presence of chlorine atoms contributes to its unique biological properties, enhancing its interaction with microbial cell membranes.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for Gram-positive strains can be as low as 0.001μg/mL0.001\,\mu g/mL, showcasing its potency . In contrast, it also demonstrates some effectiveness against certain Gram-negative bacteria, although the MIC values are generally higher.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL\mu g/mL)
Staphylococcus aureus0.001
Streptococcus pneumoniae0.002
Escherichia coli0.5
Pseudomonas aeruginosa1.0

The mechanism of action for this compound is believed to involve the inhibition of cell wall biosynthesis through interaction with carrier lipids, leading to the accumulation of murein precursors in treated cells . This disruption ultimately results in bacterial cell lysis.

Cytotoxic Effects

In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against various tumor cell lines. The IC50 value for tumor cells has been reported as low as 0.001μg/mL0.001\,\mu g/mL, indicating a strong potential for therapeutic applications in oncology .

Table 2: Cytotoxic Activity of this compound

Tumor Cell LineIC50 (μg/mL\mu g/mL)
HeLa (cervical cancer)0.001
MCF-7 (breast cancer)0.005
A549 (lung cancer)0.002

Case Studies and Research Findings

Recent studies have focused on enhancing the production and derivatives of this compound through genetic engineering techniques. For instance, the deletion of specific regulatory genes in S. albus has resulted in increased yields of this compound production by over 300% . Additionally, structural modifications have been explored to improve antibacterial activity and reduce cytotoxicity.

One notable case involved the creation of a derivative known as CBS40, which exhibited enhanced activity against Escherichia coli while maintaining lower cytotoxicity levels compared to the parent compound . Such findings highlight the potential for developing new antibiotics based on the Lysolipin framework.

Q & A

Basic Research Questions

Q. How is Lysolipin I structurally characterized, and what analytical techniques are essential for its identification?

this compound is characterized using high-resolution electrospray ionization mass spectrometry (HR-ESIMS) and nuclear magnetic resonance (NMR) spectroscopy. HR-ESIMS provides the molecular formula (C29H24NO11Cl) and degrees of unsaturation, while 1D/2D NMR analyses resolve its polycyclic xanthone backbone, chlorination at C-1, and methyl groups at C-16 and C-24. UV-Vis spectroscopy (λmax at 240, 280, 310, 350, and 420 nm) aids in preliminary identification .

Q. What experimental approaches are used to evaluate this compound's antimicrobial activity?

Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus 8325) and fungi (e.g., Aspergillus spp.). Testing includes dose-response curves and comparison with derivatives to establish structure-activity relationships (SAR). For example, this compound (MIC ≤1 µg/mL) outperforms derivatives lacking methyl groups (e.g., compounds 2 and 3), highlighting the importance of C-16/C-24 methylation .

Q. How are this compound and its derivatives isolated from natural sources?

Isolation involves fermentation of Streptomyces sp. P82B18, followed by chromatographic techniques (e.g., HPLC, LC-MS) to separate polar and non-polar fractions. Non-polar fractions yield aglycons like this compound, while polar fractions contain glycosylated derivatives (e.g., compounds 5–7). Fractionation is guided by UV patterns and molecular weight data .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's cytotoxicity and DNA synthesis inhibition?

this compound inhibits DNA synthesis by targeting topoisomerase IIβ, as shown in molecular docking studies (PDB 3QX3). It stabilizes DNA-topoisomerase complexes, inducing apoptosis via DNA strand breaks. This mechanism aligns with etoposide, a chemotherapy drug, but this compound's chlorinated xanthone core enhances specificity for microbial and mammalian cell lines .

Q. How do structural modifications (e.g., glycosylation, methylation) impact this compound's bioactivity?

SAR studies reveal that:

  • Methylation : Loss of C-16 or C-24 methyl groups reduces cytotoxicity by 20–30% (Figure 37, ).
  • Glycosylation : Derivatives with β-D-glucose (e.g., compound 5) exhibit altered retention times and reduced stability due to solvent-mediated methylation (Figure 30, ).
  • Chlorination : The C-1 chlorine atom is critical for DNA intercalation, as non-chlorinated analogs show negligible activity .

Q. What challenges arise in elucidating the structures of Lysolipin derivatives, and how are they addressed?

Glycosylated derivatives (e.g., compounds 6–8) present challenges due to low yield, solvent-dependent methylation, and atropisomerization. Strategies include:

  • Stable Isotope Labeling : Tracking methylation patterns in deuterated solvents.
  • Dynamic HPLC : Resolving atropisomers via temperature-controlled chromatography.
  • MS/MS Fragmentation : Differentiating glycosylation sites using collision-induced dissociation (Figure 35, ).

Q. How can contradictions in bioactivity data between this compound and its derivatives be resolved?

Discrepancies often stem from assay conditions (e.g., pH, solvent stability). To mitigate:

  • Standardized Protocols : Use uniform MIC assay conditions (e.g., broth microdilution).
  • Metabolic Profiling : Monitor derivative stability in culture media via LC-MS.
  • Comparative Genomics : Link bioactivity variations to biosynthetic gene cluster (BGC) mutations in Streptomyces strains .

Q. Methodological Guidelines

  • For Structural Elucidation : Combine HR-ESIMS, NMR, and X-ray crystallography (if crystals are obtainable). Reference spectral libraries for polycyclic xanthones .
  • For Mechanism Studies : Use molecular docking (e.g., AutoDock Vina) with topoisomerase IIβ structures and validate via in vitro DNA relaxation assays .
  • For SAR Analysis : Synthesize analogs via targeted gene knockout in Streptomyces or semi-synthetic modification of core structures .

Properties

IUPAC Name

(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOMIZJYHXSRLV-MVHMQXOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207855
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59113-57-4
Record name Lysolipin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.